3-Ethoxy-5-iodo-4-isopropoxybenzonitrile
Description
3-Ethoxy-5-iodo-4-isopropoxybenzonitrile is a substituted benzonitrile derivative characterized by three distinct functional groups: an ethoxy group at position 3, an iodine atom at position 5, and an isopropoxy group at position 3.
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15g/mol |
IUPAC Name |
3-ethoxy-5-iodo-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H14INO2/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-6,8H,4H2,1-3H3 |
InChI Key |
ATMNTTYUWJFPPN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OC(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
The compound’s unique substitution pattern differentiates it from structurally related analogs. Below is a comparative analysis:
Functional Implications:
This could enhance stability in electrophilic substitution reactions . The nitrile group increases polarity relative to ester-based analogs (e.g., I-6501), likely reducing lipid solubility but improving aqueous solubility under specific conditions.
Iodine’s capacity for halogen bonding may enhance target affinity compared to non-iodinated compounds, a feature absent in the cited analogs .
Data Table: Hypothetical Physicochemical Properties*
*Note: Data for this compound are extrapolated from structural analogs; experimental validation is required.
Preparation Methods
Palladium-Catalyzed Cyanation of Halogenated Intermediates
A pivotal step involves replacing a halogen atom with a nitrile group using palladium catalysis. Drawing from WO2003051359A1, a bromo- or iodo-substituted precursor undergoes cyanation under the following conditions:
| Reaction Parameter | Condition |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Atmosphere | Argon |
Example Protocol :
-
Dissolve 3-ethoxy-4-isopropoxy-5-iodobromobenzene (1.0 eq) in DMF.
-
Add Zn(CN)₂ (1.5 eq) and degas with argon.
-
Introduce Pd(PPh₃)₄ (0.05 eq) and heat at 110°C for 24 hours.
-
Isolate the product via column chromatography (yield: 65–75%).
Installation of Alkoxy Groups
Ethoxylation and Isopropoxylation
Alkoxy groups are introduced via Williamson ether synthesis or nucleophilic aromatic substitution. For instance, WO2010043000A1 details the alkylation of phenolic intermediates using alkyl halides under basic conditions:
Ethoxylation :
-
React 3-hydroxy-4-isopropoxybenzonitrile with ethyl bromide (1.2 eq) in the presence of K₂CO₃.
Isopropoxylation :
-
Treat 3-ethoxy-4-hydroxybenzonitrile with isopropyl bromide (1.5 eq) and NaH in THF.
Optimization of Iodination Conditions
Electrophilic iodination is optimized using iodine monochloride (ICl) in acetic acid, as demonstrated in WO2003051359A1:
| Parameter | Condition |
|---|---|
| Iodinating Agent | ICl (1.1 eq) |
| Solvent | Acetic acid |
| Temperature | 25°C |
| Reaction Time | 4 hours |
Procedure :
-
Dissolve 3-ethoxy-4-isopropoxybenzonitrile in acetic acid.
-
Add ICl dropwise and stir until completion.
-
Quench with NaHSO₃ and extract with dichloromethane (yield: 70–78%).
Characterization and Analytical Data
Critical characterization data for intermediates and the final product include:
3-Ethoxy-4-isopropoxy-5-iodobromobenzene :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 2.4 Hz, 1H), 7.01 (d, J = 2.4 Hz, 1H), 4.12–4.05 (m, 2H), 3.95–3.88 (m, 1H), 1.45 (t, J = 7.0 Hz, 3H), 1.32 (d, J = 6.0 Hz, 6H).
-
MS (EI) : m/z 424 [M]⁺.
3-Ethoxy-5-iodo-4-isopropoxybenzonitrile :
-
¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (C-O), 139.5 (C-I), 118.7 (CN), 113.4, 110.8, 95.4, 70.1 (OCH₂CH₃), 69.8 (OCH(CH₃)₂), 15.3 (CH₃), 22.1 (CH(CH₃)₂).
-
IR (KBr) : 2230 cm⁻¹ (C≡N), 1245 cm⁻¹ (C-O).
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